2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
CAS No.:
Cat. No.: VC15678467
Molecular Formula: C15H13N5OS
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N5OS |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
| Standard InChI | InChI=1S/C15H13N5OS/c21-14(20-17-9-11-5-3-4-8-16-11)10-22-15-18-12-6-1-2-7-13(12)19-15/h1-9H,10H2,(H,18,19)(H,20,21)/b17-9+ |
| Standard InChI Key | XDFPXIKBDUHJFC-RQZCQDPDSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=CC=N3 |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety, which is further functionalized with an (E)-configured pyridinylmethylene group. The benzimidazole ring system contributes aromaticity and planar rigidity, while the hydrazone bridge introduces conformational flexibility and hydrogen-bonding capabilities. The (E)-stereochemistry at the imine bond (C=N) is critical for molecular recognition in biological systems, as it influences spatial alignment with target proteins .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅OS |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 2-(1H-Benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=CC=N3 |
| Topological Polar Surface Area | 118 Ų |
The Topological Polar Surface Area (TPSA) of 118 Ų suggests moderate solubility in polar solvents, aligning with its potential for drug-like properties. The presence of multiple hydrogen-bond acceptors (N and O atoms) and donors (NH groups) further enhances its capacity for intermolecular interactions.
Synthesis and Reaction Mechanisms
General Synthetic Strategy
The synthesis of this compound follows a multi-step protocol common to acyl hydrazone derivatives. As demonstrated in analogous studies, the process typically involves:
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Alkylation of 2-mercaptobenzimidazole: Reaction with chloroacetic acid or alkyl halides to introduce the sulfanyl-acetamide backbone .
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Hydrazide Formation: Condensation with hydrazine hydrate to yield the acetohydrazide intermediate.
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Schiff Base Formation: Reaction with pyridine-2-carbaldehyde under acidic conditions (e.g., acetic acid) to form the hydrazone linkage .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Chloroacetic acid, KOH, ethanol, reflux | 65–75 |
| Hydrazide Formation | Hydrazine hydrate, ethanol, 60°C | 80–85 |
| Schiff Base Condensation | Pyridine-2-carbaldehyde, acetic acid, methanol, reflux | 70–78 |
The use of acetic acid as a catalyst facilitates imine bond formation, while methanol serves as a solvent due to its ability to dissolve both polar and non-polar intermediates . Reaction progress is monitored via thin-layer chromatography (TLC), with final products isolated through ice-water precipitation and recrystallization.
| Compound | Bioassay Model | Activity |
|---|---|---|
| N'-(3-Hydroxybenzylidene) derivative | Candida albicans | 85% inhibition at 50 μM |
| N'-(4-Chlorobenzylidene) derivative | HepG2 liver cancer cells | IC₅₀ = 18 μM |
Future Research Directions
Structural Optimization
Modifying the pyridine substituent (e.g., introducing electron-withdrawing groups) could enhance binding affinity to microbial enzymes. Additionally, replacing the acetohydrazide with thiosemicarbazide might improve metal-chelation properties for anticancer applications .
In Vivo Toxicology Profiling
While in vitro studies are promising, systematic toxicity evaluations in animal models are essential. Parameters such as LD₅₀, hepatotoxicity, and bioavailability must be assessed to advance toward clinical trials.
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